Diethyl chlorothiophosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJJJTCKNZYTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO2PS | |
| Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027487 | |
| Record name | O,O-Diethyl chlorothiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | Phosphorochloridothioic acid, O,O-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
49 °C BELOW 1 MM HG; FP: BELOW -75 °C, >110 °C | |
| Record name | O,O-DIETHYL CHLOROTHIOPHOSPHONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
92 °C c.c. | |
| Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
INSOL IN WATER; SOL IN MOST ORG SOLVENTS, Solubility in water: reaction | |
| Record name | O,O-DIETHYL CHLOROTHIOPHOSPHONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.196 AT 25 °C/25 °C, Relative density (water = 1): 1.19 | |
| Record name | O,O-DIETHYL CHLOROTHIOPHOSPHONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 50 °C: 190 | |
| Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
COLORLESS TO LIGHT AMBER LIQUID | |
CAS No. |
2524-04-1 | |
| Record name | O,O-Diethyl phosphorochloridothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O-Diethyl chlorothiophosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl chlorothiophosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorochloridothioic acid, O,O-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | O,O-Diethyl chlorothiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl phosphorochloridothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,O-DIETHYL CHLOROTHIOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A310QMF5Q0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O,O-DIETHYL CHLOROTHIOPHOSPHONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthetic Methodologies and Precursor Chemistry of Diethyl Chlorothiophosphate
Established Synthetic Routes
The industrial and laboratory-scale production of diethyl chlorothiophosphate relies on several well-established synthetic methodologies, each with distinct precursors and reaction mechanisms.
The Atherton-Todd reaction is a fundamental method for forming phosphorus-halogen bonds. While classically applied to the synthesis of phosphoramidates and chlorophosphates, its principles extend to the chlorination of related phosphorus compounds. The reaction, in its essence, involves the oxidation of a dialkyl H-phosphonate in the presence of carbon tetrachloride and a base, typically a tertiary amine like triethylamine. rsc.orgbeilstein-journals.org
The mechanism of the Atherton-Todd reaction has been a subject of study. One proposed pathway begins with the formation of a salt between the base and carbon tetrachloride. rsc.org The resulting trichloromethanide anion deprotonates the dialkyl H-phosphonate, creating a dialkyl phosphonate (B1237965) anion. rsc.org This anion then reacts with a positive chlorine source to furnish the dialkyl chlorophosphate. rsc.orgwikipedia.org An alternative view suggests the formation of dialkyl chlorophosphate as a key intermediate species from the outset. beilstein-journals.org
For the synthesis of this compound, a thiophosphite analogue would be the logical precursor following this reaction scheme. The core of the reaction is the conversion of a P-H bond to a P-Cl bond, a transformation central to these synthetic strategies. The reaction is routinely used for the phosphorylation of various nucleophiles, including alcohols, amines, and carboxylates. wikipedia.org
A predominant industrial method for producing this compound involves a two-step process starting from phosphorus pentasulfide (P₂S₅) and ethanol (B145695). google.comechemi.com
Formation of O,O-Diethyl Dithiophosphate (B1263838) : In the first step, phosphorus pentasulfide reacts with absolute ethanol. This reaction yields O,O-diethyl dithiophosphoric acid (also referred to as O,O-diethyl dithiophosphate) and hydrogen sulfide (B99878) gas as a byproduct. google.comgoogle.com
Chlorination : The O,O-diethyl dithiophosphoric acid intermediate is then chlorinated. google.com This is typically achieved by treating the intermediate with chlorine gas at controlled, low temperatures to produce the final product, O,O-diethyl chlorothiophosphate. echemi.comchembk.com
This route is widely employed for large-scale production due to the availability of the raw materials. echemi.com The specific process involves pumping the ethyl sulfide (O,O-diethyl dithiophosphate) into a chlorination reactor, cooling it, and then introducing chlorine gas while maintaining the temperature between 25-35°C. echemi.com
| Step | Reactants | Products | Key Conditions |
| 1 | Phosphorus pentasulfide, Absolute Ethanol | O,O-Diethyl dithiophosphate, Hydrogen sulfide | Reaction in a solution, often with a catalyst like pyridine (B92270) under negative pressure and temperatures of 60-80°C. google.com |
| 2 | O,O-Diethyl dithiophosphate, Chlorine gas | This compound, Sulfur chloride | Low-temperature chlorination (e.g., 25-35°C). echemi.comchembk.com |
Beyond the primary methods, other strategies have been developed for the synthesis of this compound.
Trichlorothiophos Method : This route involves the reaction of trichlorothiophos (thiophosphoryl chloride) with anhydrous ethanol. chembk.com The reaction can be controlled to produce an intermediate, O-ethyl thiophosphoric acid dichloride, which is then further reacted with excess ethanol in the presence of an alkali powder to yield the final product. chembk.com
Sodium Ethoxide Method : Another alternative involves the interaction of sodium ethoxide with phosphorus trichloride (B1173362) sulfide (thiophosphoryl chloride). chembk.com
Synthesis of Labeled and Isotopic Analogs
Isotopically labeled compounds are crucial for mechanistic studies, metabolic tracking, and as internal standards in analytical chemistry.
The synthesis of deuterated this compound (specifically, this compound-d10) has been reported for use as an internal standard in gas-liquid chromatographic-mass spectrometric (GLC-MS) analyses. acs.orgnih.govusda.gov The synthetic pathway mirrors the phosphorus pentasulfide route, with the substitution of standard ethanol for its deuterated counterpart.
The process involves:
Reacting phosphorus pentasulfide (P₂S₅) with ethanol-d6 (B42895) in a solvent like benzene (B151609) at reflux. acs.org This produces the deuterated intermediate, O,O-di(ethyl-d5) dithiophosphoric acid.
The labeled dithiophosphoric acid is then subjected to chlorination to yield this compound-d10. acs.orgusda.govacs.org
This method allows for the creation of a heavy-labeled version of the molecule, which is invaluable for precise quantification in complex matrices. acs.org
Optimization of Synthetic Conditions for Enhanced Yields and Purity
Achieving high yield and purity is critical for the commercial viability and application of this compound. Research and patents have focused on optimizing various reaction parameters.
A key challenge in the synthesis is the presence of impurities, particularly oxygenated phosphorus compounds like diethyl chlorophosphate, which can form during the process or upon exposure to heat during purification. google.com Distillation at high temperatures can increase the concentration of these impurities. google.com
Several strategies are employed to enhance purity and yield:
Catalysis : The use of specific catalysts in the chlorination step can improve reaction efficiency. A patented method describes adding a catalyst such as phosphorus trichloride, triethyl-phosphite, or a C₁-C₁₀ fatty alcohol after an initial chlorination, followed by further chlorination at a higher temperature (90-110°C) to improve conversion. google.com
Purification Techniques : To remove impurities, crude diethyl phosphorochloridothioate can be treated with an alcohol (e.g., dodecanol) which reacts with the oxygenated impurities. The resulting higher-boiling products can then be more easily separated from the desired product by distillation. google.com Advanced distillation techniques, such as using a film evaporator, have been shown to produce high-purity (>99%) product. google.com
Temperature and Reagent Control : Maintaining a controlled temperature during the chlorination of O,O-diethyl dithiophosphate is crucial. echemi.com Similarly, using anhydrous conditions and purified solvents is standard practice to prevent hydrolysis and side reactions, as the starting materials and product are susceptible to moisture. derpharmachemica.com
The table below summarizes optimization findings from various sources.
| Parameter | Optimization Strategy | Effect on Yield/Purity |
| Catalyst | Addition of a catalyst (e.g., phosphorus trichloride) during post-chlorination. google.com | Improves conversion and product purity. google.com |
| Purification | Treatment of crude product with a high-boiling alcohol before distillation. google.com | Reduces oxygenated phosphorus impurities. google.com |
| Purification | Use of a film evaporator for distillation. google.com | Achieves high purity of >99%. google.com |
| Temperature | Strict temperature control (e.g., 25-35°C) during chlorination. echemi.com | Minimizes side reactions and impurity formation. echemi.com |
| Reaction Conditions | Use of anhydrous solvents and inert atmosphere. derpharmachemica.com | Prevents hydrolysis, leading to higher purity. derpharmachemica.com |
| Process Control | A method reacting dialkyl phosphite (B83602) with sulfur followed by chlorination. | Reported to achieve yields of 98-99% and purity ≥99.5%, avoiding the need for freezing and reducing energy consumption. lookchem.com |
Chemical Reactivity and Mechanistic Investigations of Diethyl Chlorothiophosphate
Nucleophilic Substitution Reactions at the Phosphorus Center
The phosphorus atom in diethyl chlorothiophosphate is bonded to a good leaving group (chloride ion) and is activated by the electron-withdrawing thiophosphoryl group (P=S). This configuration facilitates nucleophilic substitution reactions, which are central to its synthetic applications.
Kinetics and Detailed Mechanistic Studies of Aminolysis Reactions
The aminolysis of chlorothiophosphates has been a subject of detailed kinetic and mechanistic investigation. While specific kinetic data for this compound is not extensively detailed in the available literature, studies on analogous compounds, such as aryl phenyl chlorothiophosphates, provide significant insight into the reaction mechanism.
Further mechanistic details are elucidated by primary kinetic isotope effects (kH/kD) using deuterated aniline (B41778) nucleophiles. acs.org These studies suggest the possibility of both front-side and back-side nucleophilic attack. A hydrogen-bonded, four-center-type transition state is proposed for a front-side attack, whereas a trigonal bipyramidal pentacoordinate transition state is suggested for a back-side attack. acs.org Theoretical calculations on model reactions, such as dimethyl chlorothiophosphate with ammonia, support that a front-side attack can occur competitively with the back-side attack, especially when considering specific solvation effects. acs.org
Kinetic studies on the pyridinolysis of O,O-diethyl S-aryl phosphorothioates, a closely related reaction, show that free energy correlations for substituent variations in the leaving group are linear, while correlations with substituents in the pyridine (B92270) nucleophiles are biphasic and concave upwards. koreascience.kr The negative sign of the cross-interaction constant (ρXZ) in these reactions further supports a concerted SN2 mechanism. koreascience.kr
| Reactants | Solvent | Temperature (°C) | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|---|
| Aryl Phenyl Chlorothiophosphates + Anilines | Acetonitrile | 55.0 | ρXY | -0.22 to -0.50 | acs.org |
| Aryl Phenyl Chlorothiophosphates + Deuterated Anilines | Acetonitrile | 55.0 | kH/kD | 1.10 - 1.46 | acs.org |
| O,O-Diethyl S-Aryl Phosphorothioates + Pyridines | DMSO | 85.0 | ρXZ (strongly basic pyridines) | -0.43 ± 0.04 | koreascience.kr |
| O,O-Diethyl S-Aryl Phosphorothioates + Pyridines | DMSO | 85.0 | ρXZ (weakly basic pyridines) | -0.48 ± 0.03 | koreascience.kr |
Reactions with Substituted Dithiocarbamic Acids
Detailed studies on the reaction of this compound with specific substituted dithiocarbamic acids are limited in the available literature. However, research on its reaction with heterocyclic dithiocarbamates shows that organophosphorus derivatives can be synthesized by reacting this compound with these ligands in equimolar amounts. The reaction is typically carried out in dioxane with the addition of pyridine and refluxed for 6-12 hours under an inert atmosphere. The resulting solid products are then filtered and crystallized.
Reactivity with Substituted Mercapto Triazines
Reactions with 1,4-Phthalazine-bis(hydrazones)
This compound reacts with 1,4-phthalazine-bis(hydrazones) to form a variety of organophosphorus derivatives. derpharmachemica.com These reactions are typically conducted by adding the this compound to a solution of the appropriate hydrazone (in a 2:1 molar ratio) in methanol. derpharmachemica.com Pyridine is added as a catalyst and acid scavenger, and the mixture is refluxed for a period of 10 to 18 hours. derpharmachemica.com The resulting solid product can then be isolated by filtration and purified by crystallization from acetone. derpharmachemica.com
The hydrazone precursors are themselves synthesized via the condensation of 1,4-dihydrazinophthalazine with various hydroxy-substituted benzaldehydes and acetophenones. derpharmachemica.com
| Hydrazone Precursor (from condensation with 1,4-dihydrazinophthalazine) | Reference |
|---|---|
| 2-Hydroxybenzaldehyde | derpharmachemica.com |
| 4-Hydroxybenzaldehyde | derpharmachemica.com |
| 2-Hydroxyacetophenone | derpharmachemica.com |
| 4-Hydroxyacetophenone | derpharmachemica.com |
Hydrolysis Reactions and Degradation Pathways
The stability of this compound is significantly influenced by environmental factors such as moisture and heat. Understanding its hydrolysis and degradation is crucial for its storage, handling, and environmental fate.
Kinetic Studies of this compound Hydrolysis
While specific kinetic parameters for the hydrolysis of this compound are not extensively reported, studies on the closely related compound diethyl chlorophosphate (DECP) offer valuable insights into the degradation process. The hydrolysis of DECP has been monitored using ³¹P NMR spectroscopy, revealing that the primary hydrolysis product is diethyl hydrogen phosphate (B84403) (DEHP), formed by the simple substitution of the chloride ion with a hydroxyl group. osti.gov
Interestingly, the reaction pathway is highly dependent on the concentration of water. In reactions with a large excess of water, DEHP is the sole breakdown product observed. osti.gov However, under sub-equimolar water conditions, the initial hydrolysis to DEHP is followed by a series of self-condensation reactions. osti.gov These condensation reactions lead to the formation of pyrophosphates and even larger polyphosphate species. osti.govosti.gov
Therefore, the degradation pathway of this compound in the presence of limited water likely involves not just simple hydrolysis but also subsequent condensation of the hydrolysis products. The compound is known to decompose on contact with water, a reaction that produces corrosive and toxic fumes, including hydrogen chloride. noaa.gov Thermal decomposition can also occur upon heating, generating toxic gases.
| Condition | Observed Products | Reaction Pathway | Reference |
|---|---|---|---|
| High water dilution (e.g., 1:160 mole ratio DECP:H₂O) | Diethyl hydrogen phosphate (DEHP) | Simple SN2 Hydrolysis | osti.gov |
| Sub-equimolar water (e.g., 0.24:1 mole ratio H₂O:DECP) | DEHP, Pyrophosphates, Polyphosphates | Initial Hydrolysis followed by Self-Condensation | osti.govosti.gov |
Computational Modeling of Hydrolysis Mechanisms
The hydrolysis of organophosphorus compounds, including this compound, is a subject of significant interest for understanding their environmental persistence and detoxification. Computational chemistry provides critical insights into the reaction mechanisms that are often difficult to probe experimentally. lookchem.com Theoretical studies, primarily using density functional theory (DFT), have been employed to investigate the hydrolysis of related organophosphorus esters and halides. orgsyn.org These studies help elucidate the fundamental principles governing the reactivity of these compounds with nucleophiles like water. lookchem.com
For compounds similar to this compound, computational models typically investigate two primary pathways: a concerted mechanism and a stepwise mechanism. The hydrolysis is generally characterized as an SN2-like concerted associative mechanism at the phosphorus center. researchgate.net DFT calculations are used to model the transition states and intermediates involved in the reaction. These calculations often incorporate continuum solvation models, such as the PCM (Polarizable Continuum Model), to simulate the effect of the solvent (water) on the reaction energetics. google.com
Key findings from computational studies on analogous organophosphorus compounds include:
Transition State Geometry: The reaction proceeds through a transition state where the nucleophilic water molecule attacks the phosphorus atom, and the leaving group (chloride ion) is displaced.
Role of Water Molecules: Calculations often show that additional water molecules play a crucial role in the hydrolysis process. Transition states involving one or two extra water molecules, which act as a bridge for proton transfer from the attacking nucleophile to the leaving group, are found to have lower energy barriers. lookchem.com
Stepwise vs. Concerted Pathways: The relative favorability of stepwise versus concerted mechanisms is a key focus. For many organophosphorus compounds, a stepwise route is predicted to be more favorable than a concerted one. uiowa.edu The reaction can proceed through a neutral intermediate, and the formation of this intermediate is often the rate-determining step. uiowa.edu
These computational approaches allow for a detailed analysis of the energy profiles of different reaction channels, providing a molecular-level understanding of the factors that control the rate and mechanism of hydrolysis.
Phosphorylation Reactions and Reagent Versatility
This compound is a versatile reagent for introducing the O,O-diethyl phosphorothioate (B77711) group onto various nucleophilic substrates. Its reactivity is centered on the electrophilic phosphorus atom, which readily undergoes nucleophilic substitution, displacing the chloride leaving group.
Conversion of Ketones to Enol Phosphates
This compound is used to convert ketones into their corresponding enol thiophosphates. This transformation proceeds via the ketone's enolate form, which acts as the nucleophile. The reaction is analogous to the well-established conversion of ketones to enol phosphates using diethyl chlorophosphate. The general mechanism involves two key steps:
Enolate Formation: The ketone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to deprotonate the α-carbon and form the corresponding enolate.
Phosphorus Quench: The resulting enolate anion attacks the electrophilic phosphorus atom of this compound, displacing the chloride ion to form the enol O,O-diethyl phosphorothioate product.
This reaction provides a reliable method for synthesizing vinyl thiophosphates, which are valuable intermediates in organic synthesis.
| Ketone Substrate | Base | Product |
|---|---|---|
| Acetophenone | Lithium diisopropylamide (LDA) | 1-Phenylvinyl diethyl phosphorothioate |
| Cyclohexanone | Sodium hydride (NaH) | Cyclohex-1-en-1-yl diethyl phosphorothioate |
| 2-Pentanone | Potassium hexamethyldisilazide (KHMDS) | Pent-2-en-2-yl diethyl phosphorothioate |
| Propiophenone | Lithium diisopropylamide (LDA) | (E/Z)-1-Phenylprop-1-en-1-yl diethyl phosphorothioate |
Phosphorylation of Alcohols, Amines, and Carboxylates
The electrophilic nature of this compound makes it an effective agent for the thiophosphorylation of a range of nucleophiles, including alcohols, amines, and carboxylates. These reactions are typically carried out in the presence of a tertiary amine base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride byproduct generated during the reaction. wikipedia.orgreddit.com
Alcohols: Primary and secondary alcohols react smoothly to form the corresponding O-alkyl O,O-diethyl phosphorothioates. The alcohol's oxygen atom acts as the nucleophile, attacking the phosphorus center. masterorganicchemistry.com
Amines: Primary and secondary amines are readily converted to their N-thiophosphorylated derivatives (phosphoroamidothioates). The nitrogen atom of the amine attacks the phosphorus atom, leading to the formation of a stable P-N bond.
Carboxylates: Carboxylic acids, typically as their carboxylate salts, can react with this compound to form mixed anhydride (B1165640) species, specifically O,O-diethyl phosphorothioic carboxylic anhydrides. This reaction involves the nucleophilic attack of a carboxylate oxygen on the phosphorus atom.
| Nucleophile | Base/Conditions | Product |
|---|---|---|
| Ethanol (B145695) | Pyridine | Triethyl phosphorothioate |
| Geraniol | Pyridine | O-Geranyl O,O-diethyl phosphorothioate |
| Aniline | Triethylamine | N-Phenyl-P,P-diethylphosphoroamidothioate |
| Piperidine | Triethylamine | 1-[(Diethoxyphosphorothioyl)]piperidine |
| Sodium Benzoate | Aprotic Solvent | Benzoic O,O-diethyl phosphorothioic anhydride |
Synthesis of Alpha-Phosphonoamides
This compound can be utilized in the synthesis of N-thiophosphorylated amides, a class of alpha-phosphonoamides. In this reaction, the nitrogen atom of a primary or secondary amide acts as a nucleophile, attacking the electrophilic phosphorus atom of this compound. The reaction proceeds via nucleophilic acyl substitution at the phosphorus center, with the displacement of the chloride ion. A base is typically required to deprotonate the amide starting material or to scavenge the HCl byproduct. This method provides a direct route to compounds containing a phosphorothioyl group attached to an amide nitrogen.
| Amide Substrate | Base | Product |
|---|---|---|
| Acetamide | Sodium hydride (NaH) | N-(Diethoxyphosphorothioyl)acetamide |
| Benzamide | Triethylamine | N-(Diethoxyphosphorothioyl)benzamide |
| Propionamide | Potassium carbonate | N-(Diethoxyphosphorothioyl)propionamide |
| N-Methylformamide | Pyridine | N-(Diethoxyphosphorothioyl)-N-methylformamide |
Applications in Advanced Organic Synthesis and Materials Science
Precursor in the Synthesis of Diverse Organophosphorus Compounds
As a key building block, diethyl chlorothiophosphate is instrumental in the synthesis of various organophosphorus compounds. jindunchemistry.com It serves as a precursor for creating phosphate (B84403) esters and for producing phosphorylated thioamides and polysaccharides.
This compound is widely used in the formation of phosphate esters. beilstein-journals.org It readily reacts with alcohols and phenols to yield the corresponding diethyl thiophosphate esters. This reactivity is crucial for introducing the thiophosphate moiety into various organic molecules. The general reaction involves the displacement of the chlorine atom by an alkoxide or phenoxide ion.
A notable application is in the synthesis of enol phosphates. Ketones can be converted to their enol phosphates using diethyl chlorophosphate, a related compound. These enol phosphates can then be utilized in further reactions, such as reduction to alkenes or alkanes, or coupling with organometallic reagents to form substituted alkenes.
The synthesis of phosphorothioate (B77711) derivatives is another significant application. beilstein-journals.org These compounds are of interest due to their biological activities and are often synthesized through the reaction of dialkyl phosphites with various sulfur-containing reagents. beilstein-journals.org
This compound also plays a role in the synthesis of phosphorylated thioamides. These compounds are valuable in pharmaceutical and synthetic applications. organic-chemistry.org One method involves a three-component reaction of phosphinic chlorides, amines, and elemental sulfur to produce phosphoryl thioamides. mdpi.com
In the realm of materials science, there is growing interest in the modification of polysaccharides to create new materials with specific properties. While direct synthesis of phosphorylated polysaccharides using this compound is not extensively detailed in the provided context, the functionalization of polysaccharides often involves reactions with reagents containing reactive groups. The principles of thiol-Michael addition have been demonstrated as a versatile method for preparing polysaccharide conjugates, showcasing the potential for incorporating various functional groups, including phosphorus-containing moieties, onto polysaccharide backbones.
Intermediate in the Development of Biologically Active Molecules
The utility of this compound extends to the synthesis of molecules with significant biological activity, including insecticides, pharmaceuticals, and enzyme inhibitors.
This compound is a key intermediate in the production of several organophosphate insecticides. jindunchemistry.com For instance, it is used in the synthesis of coumaphos and its analog, potasan. The synthesis of deuterated versions of these insecticides, for use as internal standards in analytical chemistry, involves the preparation of this compound-d(10) from ethanol-d(6). This labeled this compound is then reacted with the appropriate hydroxycoumarin derivative to yield the final insecticide. nih.gov
The general synthetic route involves the reaction of this compound with a hydroxycoumarin in the presence of a base. This reaction forms the thiophosphate ester linkage that is characteristic of this class of insecticides.
Table 1: Synthesis of Coumaphos and Potasan Analogs
| Precursor 1 | Precursor 2 | Product |
|---|---|---|
| This compound-d(10) | 3-chloro-4-methyl-7-hydroxycoumarin | Coumaphos-d(10) |
The versatility of this compound makes it a valuable reagent in the synthesis of pharmaceutical intermediates. chemimpex.com Its ability to introduce a thiophosphate group is leveraged in the creation of complex molecules with potential therapeutic applications. Organophosphorus compounds, in general, have a broad range of applications in medicinal chemistry.
Research into steroid sulfatase (STS) inhibitors has identified the potential of incorporating sulfamate and thiophosphate moieties into inhibitor designs. While the direct use of this compound in the synthesis of the specific inhibitors mentioned in the broader context is not explicitly detailed, the underlying chemistry of forming thiophosphate esters is highly relevant. The synthesis of such inhibitors would likely involve the reaction of a steroidal alcohol with a thiophosphorylating agent like this compound to introduce the desired diethyl thiophosphate group. This functional group can then interact with the active site of the STS enzyme.
Creation of Organophosphorus Nerve Agent Mimics and Surrogates
A thorough review of scientific literature and research databases does not provide evidence or documentation of this compound being used for the creation of organophosphorus nerve agent mimics or surrogates. The compound commonly cited and studied for this purpose is Diethyl chlorophosphate (DCP), which has a different chemical structure. Therefore, information regarding the application of this compound in this specific context is not available.
Utilization in Material Science Applications
This compound serves as a versatile compound in materials science, primarily recognized for its utility in formulations designed to reduce flammability and as a key intermediate in the synthesis of new materials.
Formulation of Flame Retardants and Related Polymers
This compound is utilized as a flame retardant, contributing to the safety of various materials. chemicalbook.comlookchem.com Organophosphate esters, the class of compounds to which this compound belongs, are widely employed as additives in polymers to inhibit or slow the spread of fire. researchgate.netnih.govkennesaw.edu These compounds can function in either the gas or solid phase during combustion. In the solid phase, they can promote the formation of a char layer, which acts as a barrier to heat and fuel. mdpi.com The inclusion of phosphorus-containing compounds is a well-established strategy for imparting flame retardancy to materials. mdpi.com While specific performance data for polymers formulated exclusively with this compound is not detailed in the provided research, the general application for organophosphates is well-documented.
Table 1: General Classification of Organophosphate Flame Retardants (OPFRs) This table provides a general context for the class of chemicals to which this compound belongs.
| Type of OPFR | General Characteristics | Examples |
|---|---|---|
| Halogenated OPFRs | Contain chlorine or bromine atoms, often act in the gas phase by radical trapping. | Tris(2-chloroethyl) phosphate (TCEP), Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) |
| Non-Halogenated Alkyl OPFRs | Composed of alkyl chains attached to the phosphate group. | Triethyl phosphate (TEP), Tributyl phosphate (TBP) |
Exploration in the Creation of Novel Materials
The primary role of this compound in the creation of novel materials lies in its function as a versatile chemical intermediate. chemicalbook.comchemimpex.com Its reactive nature allows it to be a starting point for the synthesis of more complex molecules with specific functionalities. chemimpex.com This is particularly evident in the agrochemical industry, where it serves as a precursor to various organophosphorus insecticides. chemicalbook.com
The synthesis process often involves the reaction of this compound with other molecules to introduce the diethyl thiophosphoryl group, which is a key structural motif in several active compounds. chemicalbook.comchemimpex.com This adaptability makes it a valuable building block for researchers in organic synthesis exploring new chemical structures for various applications, from pharmaceuticals to specialized polymers. chemimpex.com
Table 2: Examples of Compounds Synthesized Using this compound as an Intermediate
| Product Compound | Application Area | Reference |
|---|---|---|
| Chlorpyrifos | Insecticide | chemicalbook.comlookchem.com |
| Flupyrazofos | Insecticide | chemicalbook.com |
| Phoxim | Insecticide | |
| Parathion (B1678463) | Insecticide |
Molecular Mechanisms of Biological Activity and Interaction Research
Investigation of Acetylcholinesterase and Pseudocholinesterase Inhibition Mechanisms
The principal mechanism of toxicity for Diethyl chlorothiophosphate and other organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. nih.govnih.govnih.gov AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process that terminates the signal at cholinergic synapses. nih.govmdpi.com Organophosphates also inhibit butyrylcholinesterase (BChE), a related enzyme found in plasma and various organs, though the full function of BChE is not completely understood. nih.gov
The inhibition process is characterized by the irreversible phosphorylation of a serine hydroxyl group within the active site of the cholinesterase enzyme. nih.govyoutube.com This covalent modification inactivates the enzyme, preventing it from breaking down acetylcholine. nih.govmdpi.com The resulting accumulation of excess acetylcholine in the synaptic cleft leads to hyperstimulation of muscarinic and nicotinic cholinergic receptors. nih.govyoutube.com This overstimulation disrupts normal neurotransmission, causing a state known as a "cholinergic crisis," which can lead to severe physiological effects, including respiratory failure. nih.govmdpi.com
The bond formed between the diethylphosphoryl group and the enzyme is highly stable. While the phosphorylated enzyme can undergo a very slow spontaneous reactivation, it can also undergo a process called "aging." mdpi.com Aging involves a dealkylation of the attached phosphate (B84403) group, which further strengthens the bond and renders the enzyme permanently resistant to reactivation by antidotes like oximes. mdpi.com
Table 1: Key Events in Cholinesterase Inhibition by this compound
| Step | Description | Consequence |
| 1. Binding | The organophosphate molecule approaches the active site of the cholinesterase enzyme. | |
| 2. Phosphorylation | A covalent bond is formed between the phosphorus atom of the inhibitor and the serine hydroxyl group in the enzyme's active site. | The enzyme is inactivated and can no longer hydrolyze acetylcholine. |
| 3. Acetylcholine Accumulation | With the enzyme inhibited, acetylcholine levels rise uncontrollably in the synapse. | Continuous and excessive stimulation of cholinergic receptors. |
| 4. Aging (Optional) | A chemical change (dealkylation) occurs in the bound organophosphate, strengthening the enzyme-inhibitor bond. | The inhibited enzyme becomes permanently non-reactivatable by standard antidotes. |
Studies on Molecular Interactions with Cholinergic Receptors
Studies have demonstrated direct interactions with both nicotinic and muscarinic acetylcholine receptors:
Nicotinic Acetylcholine Receptors (nAChRs): Some organophosphates have been shown to directly interact with neuronal α4β2 nAChRs. oup.comnih.gov The interaction is noncompetitive, suggesting the OP binds to a site on the receptor that is different from the acetylcholine binding site. oup.comnih.gov This binding inhibits the ion current induced by acetylcholine. nih.gov Evidence also suggests that certain OPs can act as open-channel blockers for muscle-type nAChRs and may bind to an allosteric site on the ion channel associated with the nicotinic receptor. oup.comdtic.mil
Muscarinic Acetylcholine Receptors (mAChRs): There is direct evidence for the diethylphosphorylation of the M2 muscarinic receptor by the activated form (oxon) of a diethyl-containing organophosphate. nih.govresearchgate.net This indicates a covalent modification of the receptor itself, which could represent a functionally significant interaction. nih.gov Other research has shown that some OPs can compete with agonists for binding to M2 muscarinic receptors. oup.comnih.gov
These direct receptor interactions can cause neurological effects that cannot be explained solely by the inhibition of acetylcholinesterase, highlighting a more complex mechanism of organophosphate toxicity. dtic.milnih.gov
Research into Enzymatic and Non-Enzymatic Degradation Pathways in Biological Systems
The detoxification of this compound in biological systems occurs through both enzymatic and non-enzymatic pathways, which break the compound down into less toxic metabolites.
Enzymatic Degradation: The metabolism of organophosphorothionates, a class that includes this compound, is primarily carried out by microsomal enzymes in the liver. nih.gov The process involves two main types of reactions:
Oxidative Desulfuration: This is an activation step where the sulfur atom (P=S) is replaced by an oxygen atom (P=O) by mixed-function oxidases, requiring cofactors like NADPH and oxygen. nih.govwikipedia.org This converts the parent thiophosphate into its phosphate ester analog (an "oxon"), which is a much more potent cholinesterase inhibitor. nih.govwikipedia.org
Hydrolysis: The compound and its oxon metabolite can be detoxified by hydrolase enzymes, such as phosphotriesterases (also known as A-esterases). dntb.gov.ua These enzymes cleave the ester bonds, leading to the formation of metabolites like diethyl hydrogen phosphate and diethyl hydrogen phosphorothionate. nih.gov The specific products depend on which ester bond is hydrolyzed. This hydrolysis is a critical detoxification mechanism. nih.gov
Table 2: Major Metabolic Pathways and Products of Diethyl-containing Phosphorothionates
| Pathway | Enzyme System | Key Reaction | Primary Products | Biological Significance |
| Oxidative Activation | Liver Microsomal Mixed-Function Oxidases | P=S → P=O | Diethyl chlorophosphate (the "oxon" analog) | Creates a more potent AChE inhibitor. |
| Hydrolytic Detoxification | Hydrolases (e.g., Phosphotriesterases) | Cleavage of P-O-R or P-Cl bonds | Diethyl hydrogen phosphorothionate, Diethyl hydrogen phosphate | Breaks down the toxic compound into less harmful, water-soluble molecules for excretion. |
Non-Enzymatic Degradation: this compound is susceptible to non-enzymatic hydrolysis. In the presence of water, the compound can decompose, producing acidic products. lookchem.com This reaction can occur in the environment and may also contribute to its breakdown in biological fluids, although typically at a much slower rate than enzymatic hydrolysis.
Advanced Analytical Methodologies for Detection and Quantification
The sensitive and selective detection of Diethyl chlorothiophosphate and related organophosphorus compounds is critical for environmental monitoring and safety. Advanced analytical methodologies, leveraging both spectroscopic and chromatographic principles, have been developed to meet this need. These methods offer high sensitivity, specificity, and the ability to quantify trace amounts of these compounds in various matrices.
Environmental Fate, Degradation, and Remediation Research
Investigation of Degradation Pathways in Environmental Matrices
The breakdown of Diethyl chlorothiophosphate in the environment can occur through several mechanisms, including photochemical, bacterial, and microbial degradation. The compound readily decomposes upon contact with water, a process which produces hydrogen chloride.
Direct research on the photochemical degradation of this compound is limited. However, studies on related organophosphate pesticides provide insight into potential degradation pathways. Photodegradation is a significant transformation process for many organophosphates. For instance, the photodegradation of parathion (B1678463) in aqueous solutions has been shown to be dependent on pH, with the reaction rate increasing as the pH increases. nih.gov
Research into other organophosphates, such as fenthion, demonstrates that decomposition can be triggered by the excited singlet state, leading to photoheterolysis. nih.gov The half-lives of organophosphate insecticides in natural waters can be as short as 0.4 days, indicating that photolysis can be a rapid degradation route. nih.gov Furthermore, the use of semiconductor-mediated photocatalysis, employing materials like titanium dioxide (TiO2) and zinc oxide (ZnO), has been proven effective for the degradation of various organophosphate pesticides, breaking them down into less toxic intermediates. epa.govresearchgate.net The efficiency of these processes is influenced by factors such as pH, catalyst concentration, and the presence of other substances in the environmental matrix. google.com
Bacterial and microbial action is a primary mechanism for the breakdown of organophosphate compounds in the environment. ekb.eg While specific studies on this compound are scarce, extensive research has been conducted on its close analog, diethylthiophosphate (B1229741) (DETP), which is a hydrolysis product of the pesticide coumaphos. nih.gov
Bacterial consortia capable of degrading DETP have been successfully enriched from contaminated environments, such as waste cattle dip solutions. nih.gov These microbial communities utilize the compound as a source of nutrients. Research has identified optimal conditions for this biodegradation. For DETP, the optimal biomass concentration for degradation was found to be 60 g/L, with an optimal pH range of 7.5 to 8. nih.gov The degradation process follows Michaelis-Menten kinetics, a model that describes the rate of enzymatic reactions. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Optimal Biomass Concentration | 60 g/L | nih.gov |
| Optimal pH | 7.5 - 8.0 | nih.gov |
| Kinetic Model | Michaelis-Menten | nih.gov |
| Vmax (Maximum reaction rate) | 1.52 ± 0.10 mg/(g-biomass)h | nih.gov |
| Km (Michaelis constant) | 610 ± 106 mg/L | nih.gov |
Research on Environmental Persistence and Overall Impact
For comparison, related organophosphate pesticides like fenitrothion (B1672510) are not considered persistent, with a reported half-life in soil of approximately 19.36 days. ekb.eg The persistence of pesticides is highly dependent on environmental conditions such as soil type, temperature, pH, and organic matter content. ekb.eg Given its reactivity with water and the general biodegradability of many organophosphates, this compound is not expected to persist long-term in the environment. mbl.or.kr However, it is considered hazardous to the environment, and special attention should be given to protecting water quality during its handling and use. nih.gov
Development of Sustainable and Reduced-Impact Alternatives
In line with the principles of green chemistry, research has focused on developing more sustainable and environmentally friendly chemical processes. This applies both to the manufacturing of this compound and to finding alternatives to its use in synthesis.
One approach is to improve the existing production methods. Traditional synthesis of this compound can generate significant amounts of high-concentration wastewater that is difficult to biodegrade. google.com A patented alternative method has been developed that is more environmentally friendly, involving a different reaction pathway using phosphorus pentasulfide and chlorine gas with a catalyst, which results in a high-purity product with less waste. google.comresearchgate.net
Studies on Mitigation and Remediation Strategies for Environmental Contamination
In the event of an environmental release of this compound, both immediate mitigation and longer-term remediation strategies are crucial.
For spills, standard procedure involves physical containment and cleanup. This includes absorbing the spilled liquid with a non-combustible, inert material like sand or earth and collecting it in sealable containers for proper disposal. nih.gov It is critical to prevent the chemical from entering waterways, sewers, or confined areas. nih.gov
Bioremediation presents a more advanced and environmentally friendly approach to decontaminating soil and water. frontiersin.orgresearchgate.net This strategy utilizes microorganisms or their enzymes to break down contaminants into less harmful substances. rsc.org Research has demonstrated the effectiveness of using immobilized bacterial systems for the degradation of related compounds like DETP. nih.gov In one study, a consortium of bacteria immobilized in calcium-alginate gel beads showed a degradation rate 2.5 times greater than that of freely suspended cells. nih.gov This enhancement is attributed to the protection of the bacterial cells from inhibitory substances in the environment. nih.gov Such cell-free enzyme systems are an emerging technology for environmental decontamination. frontiersin.org
| Strategy | Method | Description | Reference |
|---|---|---|---|
| Physical Mitigation | Absorption | Covering spills with inert materials like sand or earth to absorb the liquid for collection and disposal. | nih.gov |
| Physical Mitigation | Containment | Preventing the spread of the chemical into waterways, sewers, and other sensitive areas. | nih.gov |
| Bioremediation | Immobilized Bacteria | Using bacteria encapsulated in a medium (e.g., calcium-alginate) to degrade the contaminant. Offers higher degradation rates and cell protection. | nih.gov |
| Bioremediation | Enrichment Cultures | Isolating and cultivating consortia of bacteria from contaminated sites that are naturally capable of degrading the target compound. | nih.gov |
Advanced Characterization and Computational Chemistry Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical tool for studying the structure and dynamics of molecules in solution. researchgate.net Its application in in-situ reaction monitoring allows for the real-time observation of changes in the chemical environment of specific nuclei, providing crucial data for mechanistic elucidation. iastate.educardiff.ac.uk
The monitoring of reactions involving Diethyl chlorothiophosphate can be significantly enhanced by employing multi-nuclear NMR techniques. While ¹H and ¹³C NMR provide information about the organic backbone of the molecule, other nuclei offer more direct insight into the changes occurring at the reactive phosphorus center. Modern NMR spectrometers can be tuned to a broad range of frequencies, enabling the observation of many different nuclei within a single instrument. oxinst.com
¹H and ¹³C NMR: These standard NMR techniques are used to track changes in the ethyl groups of this compound and to identify organic products or intermediates formed during a reaction.
³¹P NMR: As a spin-1/2 nucleus with 100% natural abundance, ³¹P is highly sensitive and provides a wide chemical shift range, making it exceptionally well-suited for studying organophosphorus compounds. nih.govnih.gov The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment, oxidation state, and the nature of its substituents. This sensitivity allows for the clear differentiation between the starting material, intermediates, and final products in a reaction mixture. nih.govresearchgate.net
¹⁷O, ¹⁹F, and ³⁵Cl NMR: While less commonly used for this specific compound, these nuclei can provide valuable data when relevant isotopes are present in the reactants or solvent. For instance, ¹⁷O NMR can be a pivotal tool for understanding bonding and structural characteristics in organophosphorus compounds. nih.gov Similarly, if this compound were to react with a fluorine-containing substrate, ¹⁹F NMR would be an excellent probe for monitoring the reaction's progress.
The general principle for reaction monitoring via NMR is to acquire a series of spectra over time. To capture a "snapshot" of the reaction at each time point, the number of scans is minimized to achieve a reasonable signal-to-noise ratio without significant reaction progression during the acquisition time. iastate.edu
³¹P NMR spectroscopy is particularly effective for identifying and characterizing transient species or reaction intermediates that may not be isolable. As a reaction proceeds, the signal corresponding to the phosphorus atom in this compound will decrease, while new signals corresponding to intermediates and products will appear. nih.govnih.gov
For example, in studies on the decomposition of related organothiophosphate pesticides, ³¹P NMR has been used to track the disappearance of the starting material and the emergence of new peaks. nih.govnih.govresearchgate.net These new signals are attributed to various reaction products arising from processes like hydrolysis or oxidation. By analyzing the chemical shifts and coupling constants of these new peaks, researchers can deduce the structures of the intermediates and products formed. This provides direct evidence for proposed reaction pathways. nih.govnih.gov
The table below illustrates hypothetical ³¹P NMR chemical shift data that could be observed during a reaction of this compound, demonstrating how different phosphorus environments are resolved.
| Compound/Intermediate | Phosphorus Environment | Expected ³¹P Chemical Shift Range (ppm) |
| This compound | P(V), Thiophosphate | 60 - 70 |
| Hydrolysis Intermediate (e.g., Diethyl thiophosphoric acid) | P(V), Thiophosphate | 50 - 60 |
| Oxidized Product (e.g., Diethyl chlorophosphate) | P(V), Phosphate (B84403) | 0 - 10 |
| Final Product (e.g., Triethyl thiophosphate) | P(V), Thiophosphate | 65 - 75 |
Note: The chemical shift values are illustrative and can vary based on solvent and other reaction conditions.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry offers powerful tools to investigate chemical reactions at a theoretical level, providing insights that can be difficult or impossible to obtain through experiments alone. These methods are used to calculate molecular structures, energies, and properties, thereby illuminating reaction mechanisms, pathways, and structure-reactivity relationships. nih.gov
Density Functional Theory (DFT) has become a primary computational tool for studying organic and organometallic molecules due to its balance of accuracy and computational cost. nih.govimist.ma The B3LYP hybrid functional is frequently employed for calculations involving organophosphorus compounds, providing reliable results for geometries, reaction energies, and thermodynamic properties. imist.majocpr.commdpi.com
DFT calculations are instrumental in:
Optimizing Geometries: Determining the lowest-energy three-dimensional structures of reactants, transition states, and products. imist.ma
Calculating Reaction Energetics: Computing the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a thermodynamically favorable reaction. imist.majocpr.com
Locating Transition States (TS): Identifying the highest energy point along a reaction coordinate. The energy of the TS is used to calculate the activation energy (Ea), which determines the reaction rate. The existence of a single imaginary frequency in the Hessian matrix confirms a structure as a true transition state. imist.ma
Mapping Reaction Paths: The Intrinsic Reaction Coordinate (IRC) is calculated to confirm that a located transition state correctly connects the reactants and products. imist.maresearchgate.net
A study on the reaction of diethyl trichloro-methyl phosphonate (B1237965), a related organophosphorus compound, utilized DFT (B3LYP/6-311G(d,p)) to scrutinize the reaction mechanism and regioselectivity. The calculations of thermodynamic quantities like reaction energy, enthalpy, and free enthalpy were crucial in determining the most favorable reaction pathway. imist.maresearchgate.net
The following table shows representative thermodynamic data calculated using DFT for a hypothetical reaction, illustrating how computational methods can distinguish between possible pathways.
| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔGr) (kcal/mol) | Thermodynamic Feasibility |
| Pathway A | 18.5 | -25.0 | Kinetically accessible, Thermodynamically favorable |
| Pathway B | 35.2 | -15.0 | Kinetically hindered, Thermodynamically favorable |
Molecular Orbital (MO) theory, particularly the analysis of Frontier Molecular Orbitals (FMOs), is a cornerstone of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. youtube.com
HOMO: The energy of the HOMO is associated with the electron-donating ability of a molecule (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons. jocpr.comyoutube.com
LUMO: The energy of the LUMO relates to the electron-accepting ability of a molecule (electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons. jocpr.comyoutube.com
The interaction between the HOMO of one reactant (the nucleophile) and the LUMO of another (the electrophile) governs the reaction. A smaller energy gap (ΔE = ELUMO - EHOMO) between these frontier orbitals leads to a stronger interaction and a more favorable reaction pathway. imist.maresearchgate.net DFT calculations are routinely used to determine the energies and spatial distributions of the HOMO and LUMO, which helps in predicting the most likely sites of nucleophilic or electrophilic attack and explaining the regioselectivity of a reaction. imist.majocpr.comimist.ma
Computational methods are pivotal in establishing Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govmdpi.com For organothiophosphates, QSAR models have been developed to predict properties based on molecular descriptors derived from computational calculations. nih.gov
Key molecular descriptors calculated using computational methods include:
Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and partial atomic charges (e.g., Natural Population Analysis charges). imist.manih.gov These descriptors quantify the electronic character of the molecule and its reactive sites.
Thermodynamic Descriptors: Parameters like solvation energy, which can be calculated using continuum solvation models in conjunction with DFT. mdpi.comnih.gov
By correlating these calculated descriptors with experimentally observed reaction rates or equilibrium constants for a series of related compounds, researchers can build predictive models. These models not only forecast the reactivity of new compounds but also provide fundamental insights into the structural features that govern the chemical behavior of this compound and related molecules. nih.govresearchgate.net
Prediction of Electronic Properties and Spectroscopic Signatures
Computational chemistry provides powerful tools for predicting the electronic properties and spectroscopic signatures of molecules like this compound, offering insights that complement experimental data. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate various molecular parameters. For thiophosphoryl compounds, these calculations can accurately predict molecular geometries, rotational constants, and dipole moments fgcu.edu.
By solving the electronic structure of the molecule, these methods can elucidate key electronic properties. This theoretical approach allows for the detailed investigation of parameters that are often difficult or impossible to measure experimentally. The predictions are valuable for understanding the molecule's reactivity, stability, and intermolecular interactions.
Furthermore, computational models are adept at predicting spectroscopic signatures. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, aiding in the assignment of experimental spectral bands fgcu.edu. Such studies provide detailed information on the vibrational modes of the molecule, which can help in synthesizing molecules with specific characteristics fgcu.edu.
Table 1: Predictable Properties via Computational Methods
| Property Class | Specific Parameters |
|---|---|
| Electronic Properties | Dipole Moment, Ionization Potential, Electron Affinity |
| Structural Properties | Molecular Geometry (Bond Lengths, Bond Angles), Rotational Constants |
| Spectroscopic Signatures | Vibrational Frequencies (IR/Raman), NMR Chemical Shifts |
Modeling of Solvent Effects on Reaction Dynamics (e.g., Polarizable Continuum Models)
The chemical behavior and reaction dynamics of this compound can be significantly influenced by the solvent environment. Modeling these effects is crucial for understanding its reactivity. Polarizable Continuum Models (PCMs) are a widely used class of implicit solvation models in computational chemistry to simulate the effects of a solvent without modeling individual solvent molecules, which would be computationally expensive wikipedia.org.
In a PCM approach, the solute molecule is placed within a cavity in a continuous medium that represents the bulk solvent, characterized by its dielectric constant wikipedia.orgscispace.com. The solute's electron density polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. This self-consistent reaction field (SCRF) approach allows for the calculation of solvation free energy and its effect on the molecular structure and properties wikipedia.org.
PCMs are available in various quantum chemistry software packages and can be used with methods like Hartree-Fock and Density Functional Theory (DFT) wikipedia.org. They have been successfully applied to study the reaction pathways of organophosphate compounds, including the effects of solvents like water on activation energies and transition states researchgate.net. By modeling the reaction in different solvent continua, researchers can predict how reaction rates and mechanisms change under various environmental conditions. However, it is noted that standard PCMs are most effective in systems where electrostatic interactions are dominant, and may have limitations where non-electrostatic effects play a more significant role wikipedia.org.
Computational Docking for Investigating Molecular Interactions and Inhibitor Design
Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug design and for understanding the mechanism of enzyme inhibition. For the class of organophosphorus compounds, which includes this compound, a primary mechanism of toxicity involves the inhibition of enzymes such as acetylcholinesterase (AChE) researchgate.netnih.gov.
The docking process involves placing the ligand (e.g., an organophosphate inhibitor) into the binding site of a target protein (e.g., AChE). A scoring function is then used to estimate the binding affinity and rank the different binding poses. This computational approach can elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
While specific molecular docking studies featuring this compound were not prominently available in surveyed literature, the technique is broadly applied to the organophosphate class to design novel inhibitors and to study mechanisms of resistance nih.govresearchgate.net. By understanding how these compounds bind to target enzymes, researchers can computationally screen libraries of similar molecules to identify candidates with higher potency or selectivity, aiding in the development of new pesticides or therapeutic agents nih.gov.
Other Spectroscopic Techniques in Compound Characterization (e.g., Infrared Spectroscopy)
Alongside computational methods, various spectroscopic techniques are essential for the characterization of this compound. Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to its vibrational modes.
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features. The NIST Chemistry WebBook provides reference spectra for the compound, which serve as a benchmark for experimental verification nist.gov. Analysis of the spectrum allows for the identification of vibrations associated with P=S, P-O-C, and C-H bonds.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~2980 | C-H stretch (in ethyl groups) |
| ~1450 | C-H bend (in ethyl groups) |
| ~1020 | P-O-C stretch |
| ~820 | P=S stretch |
| ~550 | P-Cl stretch |
(Note: Wavenumbers are approximate and based on typical values for these functional groups and analysis of the reference spectrum from the NIST database. The spectrum was provided by the Coblentz Society's collection.) nist.gov
Future Research Directions and Emerging Academic Applications
Exploration of Novel and Greener Synthetic Pathways for Diethyl Chlorothiophosphate
The traditional synthesis of this compound has often involved processes that generate significant waste and utilize hazardous materials, prompting a shift towards more environmentally benign methodologies. Research in this area is focused on improving efficiency, minimizing pollution, and enhancing product purity.
One innovative approach involves a multi-step process beginning with phosphorus pentasulfide and absolute ethyl alcohol to produce O, O-diethyl dithiophosphate (B1263838). This intermediate is then reacted with chlorine gas. A crucial improvement in this pathway is the introduction of a catalyst during a post-chlorination step. This catalytic addition enhances the efficiency of chlorine use and promotes the complete crystallization of sulfur, which can then be easily removed. The final product is purified using a film evaporator, yielding a high-purity this compound (over 99%). This method is noted for its environmental friendliness and the high quality of the final product google.com.
Key advantages of these greener pathways include:
Improved Reaction Yield: Catalytic processes can increase the total recovery to over 92% google.com.
Waste Minimization: These methods effectively address the issues of complex production techniques and high pollution associated with older methods, which could produce several tons of high-concentration wastewater per ton of product google.com.
Table 1: Comparison of Synthetic Pathway Steps
| Step | Traditional Method | Greener Method | Advantage of Greener Method |
|---|---|---|---|
| Starting Materials | Phosphorus pentasulfide, Ethanol (B145695) | Phosphorus pentasulfide, Absolute ethyl alcohol | Standard materials, focus is on process improvement. |
| Intermediate | O, O-diethyl dithiophosphate | O, O-diethyl dithiophosphate | Common intermediate. |
| Chlorination | Standard chlorination | Catalyzed post-chlorination reaction | Improved chlorine efficiency, higher yield google.com. |
| Purification | Distillation, Washing | Centrifugal separation of sulfur, Film evaporation | Higher purity (>99%), reduced wastewater google.com. |
| By-products | High-concentration wastewater | Crystalloid sulfur, recyclable by-products | Easier waste management, cost reduction google.com. |
Rational Design and Synthesis of New Derivatives with Tailored Properties for Specific Applications
This compound is a valuable precursor for the synthesis of a wide range of organophosphorus compounds. Its reactivity allows for the introduction of the diethylthiophosphoryl group into various molecules, enabling the rational design of new derivatives with specific, tailored properties for applications in pharmaceuticals and agrochemicals rsc.orglookchem.com.
A significant area of research is the development of novel therapeutic agents. For instance, this compound is a key reagent in the synthesis of N-thiophosphorylated derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamates. These compounds have been designed and synthesized as potential inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. The design process for these potential inhibitors utilized molecular modeling techniques to predict their interaction with the target enzyme, demonstrating a clear example of rational design to create derivatives with a specific biological function sigmaaldrich.com.
The versatility of this compound as a synthetic intermediate is highlighted by its use in producing a variety of other compounds, including:
Insecticides: It is an intermediate in the production of well-known organophosphorus insecticides like Chlorpyrifos lookchem.com.
Flame Retardants: The compound is also used to synthesize flame retardants, contributing to material safety lookchem.com.
Oil and Gasoline Additives: Its derivatives can be used to enhance the performance of fuels and lubricants lookchem.com.
This strategic use of this compound allows chemists to create complex molecules and fine-tune their properties for highly specific industrial and medicinal applications rsc.org.
Advancement of Highly Sensitive and Selective Sensing Technologies for Environmental and Biological Monitoring
The widespread use of organophosphorus compounds necessitates the development of advanced sensing technologies for monitoring their presence in the environment and biological systems. While research on sensors specifically for this compound is limited, extensive work has been done on its close analog, diethyl chlorophosphate (DCP), which serves as a common and less toxic simulant for highly hazardous nerve agents like sarin. The technologies developed for DCP are highly relevant and represent the forefront of sensing strategies for related organophosphorus compounds.
Recent advancements have focused on creating sensors that are not only highly sensitive and selective but also rapid and suitable for on-site detection. Key technologies include:
Fluorescent Probes: Novel fluorescent probes have been designed to detect DCP with high selectivity and sensitivity. Some probes exhibit a large emission shift upon reacting with DCP, leading to a distinct color change from blue to yellow under visible light in a matter of seconds. These probes can be incorporated into test papers for the visual detection of gaseous DCP researchgate.net.
Composite Optical Waveguides (COWG): A highly sensitive COWG sensor was developed by coating a glass optical waveguide with a thin membrane of rhodamine B hydrazide and polyvinylpyrrolidone. Exposure to DCP vapor causes rapid and reversible changes in the membrane's absorbance and refractive index. This sensor demonstrates a linear response to DCP vapor in the parts-per-million range, showcasing its high sensitivity and short response time rsc.org.
Chemodosimeters: Two-site chemodosimeters have been synthesized that undergo specific reactions with DCP to produce a "turn-on" fluorescent signal. These sensors show good selectivity and a noticeable color change, making them effective for both solution-based and vapor-phase detection researchgate.net.
Table 2: Emerging Sensing Technologies for Diethyl Chlorophosphate (DCP)
| Technology | Principle | Key Features | Detection Limit |
|---|---|---|---|
| Ratiometric Fluorescent Probe | Nucleophilic substitution reaction with DCP causes a large emission shift researchgate.net. | Rapid response (< 6 seconds), significant color change, detects gaseous DCP researchgate.net. | Not specified |
| Composite Optical Waveguide (COWG) | Changes in absorbance and refractive index of a specialized membrane upon exposure to DCP vapor rsc.org. | High sensitivity, short response time, good reversibility, linear response rsc.org. | 0.026–26.32 x 10⁻⁶ (volume fraction) rsc.org. |
| Fluorescent BINOL-Si Complexes | Rationally designed complexes that fluoresce green, yellow, and orange upon detecting DCP researchgate.net. | Fast response time (≤ 4 s), naked-eye detection researchgate.net. | 0.0097 µmol/L researchgate.net. |
These advanced analytical methods represent a significant step forward in the ability to monitor for toxic organophosphorus compounds in real-time researchgate.net.
Deeper Understanding of Environmental Transformation and Long-term Fate
Understanding the environmental fate of this compound is critical for assessing its ecological impact. The compound's chemical structure suggests that its persistence and transformation in the environment are primarily governed by its reactivity with water and its susceptibility to biological degradation.
Abiotic Degradation: The most significant abiotic transformation pathway for this compound is hydrolysis. The compound is known to decompose upon contact with water or moisture in the air lookchem.cominchem.org. This reaction breaks the P-Cl bond, producing hydrogen chloride and leading to acidic conditions nih.gov. Due to this reactivity with water, its persistence in the environment is considered unlikely, and it is expected to be mobile in soil fishersci.comfishersci.com. The thermal degradation of this compound can also occur, particularly at elevated temperatures, which may increase the formation of oxygenated impurities like diethyl chlorophosphate google.com.
Biotic Degradation: While specific metabolism studies on this compound are not extensively detailed, research on structurally similar and widely used organophosphorus pesticides, such as parathion (B1678463) and ethion (B1671404), provides insight into likely biotic pathways. The in-vitro metabolism of parathion, for instance, yields several products, including diethyl hydrogen phosphorothionate and diethyl hydrogen phosphate (B84403), indicating that enzymatic processes in organisms can break down the molecule nih.gov. Similarly, studies on the degradation of ethion have identified O,O-diethyl phosphorothioate (B77711) as a metabolite lookchem.com. These findings suggest that this compound is likely metabolized in organisms and the environment through similar enzymatic pathways, leading to less complex phosphorus-containing compounds.
The long-term fate is therefore characterized by rapid hydrolysis in aqueous environments and probable biotic degradation, which would prevent long-term persistence and bioaccumulation fishersci.comfishersci.com.
Application of Advanced Computational Approaches for Predictive Chemistry and Material Design
Advanced computational methods are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new materials. In the context of this compound and its derivatives, these in silico approaches are accelerating discovery and providing insights that are difficult to obtain through experimental work alone.
A prominent application of these methods is in the field of drug discovery. For example, the design of novel steroid sulfatase (STS) inhibitors based on coumarin (B35378) scaffolds utilized this compound as a key synthetic building block. In this research, molecular modeling and computational docking were employed to predict how the synthesized N-thiophosphorylated derivatives would bind to the active site of the STS enzyme. This computational foresight allowed researchers to prioritize synthetic targets that were most likely to exhibit the desired biological activity, streamlining the design and discovery process sigmaaldrich.com.
Computational chemistry provides powerful tools for:
Predicting Reactivity: Methods like Density Functional Theory (DFT) can be used to study the electronic structure of this compound and predict its reactivity with other molecules.
Elucidating Reaction Mechanisms: Computational models can map out the energetic pathways of reactions involving this compound, helping to understand how and why certain products are formed.
Designing Novel Derivatives: By simulating the interactions between potential derivatives and their biological targets (e.g., enzymes, receptors), researchers can rationally design new molecules with enhanced efficacy or other desirable properties, as seen in the development of the STS inhibitors sigmaaldrich.com.
These computational approaches offer a powerful synergy with experimental chemistry, reducing the time and resources required for development and enabling the creation of new, highly specific molecules derived from this compound.
Q & A
Q. What are the common synthetic routes for Diethyl chlorothiophosphate, and what experimental conditions are critical for success?
this compound (CAS: 2524-04-1) is synthesized via phosphorylation reactions. A typical method involves reacting nucleosides or alcohols with O,O′-diethyl chlorothiophosphate in anhydrous pyridine at room temperature, though yields may vary (e.g., 13% in nucleoside phosphorylation due to competing side reactions) . Alternative routes include substituting dimethyl chlorothiophosphate in piperazine derivatives, achieving 93% yield under controlled solvent removal . Key conditions:
Q. How can spectroscopic methods (NMR, IR) be used to characterize this compound and its derivatives?
- H-NMR : Peaks at δ 3.23 ppm (t, -CH-N-) and δ 3.64 ppm (d, -CH) confirm alkyl and ester groups .
- P-NMR : A singlet at δ 78.1 ppm indicates phosphorus-thiophosphate bonding .
- IR : C-Cl and P=S stretches (600–800 cm) are diagnostic. Technical-grade samples may require impurity analysis via chromatographic methods .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Ventilation : Use fume hoods to avoid inhalation (central nervous system depression reported in analogs) .
- PPE : Acid-resistant gloves, goggles, and flame-retardant lab coats.
- Storage : In airtight containers, away from heat (>120°C triggers decomposition) .
- Spill Management : Neutralize with dry sand; avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How can low yields in phosphorylation reactions using this compound be mitigated?
Low yields (e.g., 13% in nucleoside phosphorylation) often arise from competing hydrolysis or steric hindrance. Optimization strategies:
Q. What analytical challenges arise when assessing impurities in technical-grade this compound?
Technical samples may contain residual dimethyl analogs or hydrolyzed thiophosphates. Methods:
- Chromatography : HPLC or GC-MS to separate thiophosphate esters .
- Spectrophotometry : IR identifies P=O vs. P=S bonds (impurity from incomplete synthesis) .
- Quantitative P-NMR : Detects trace phosphorylated byproducts .
Q. How does the compound’s stability influence experimental design in long-term studies?
this compound is stable at room temperature but degrades above 120°C, releasing toxic gases (e.g., HCl, SO) . Design considerations:
- Reaction Duration : Short-term reactions (<24 hrs) minimize decomposition.
- Storage Conditions : Argon atmosphere for prolonged storage.
- Inert Solvents : Use dry DMF or THF to prevent moisture-induced hydrolysis .
Methodological Insights from Literature
| Parameter | Optimal Conditions | References |
|---|---|---|
| Phosphorylation Yield | 13–93% (varies with substrate and base) | |
| NMR Diagnostic Peaks | P: δ 78.1 ppm; H: δ 3.23 ppm | |
| Decomposition Threshold | >120°C (self-catalyzed) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
